2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid
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Overview
Description
2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, iodine, and nitro functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Bromination: Introduction of the bromine atom into the benzoyl ring.
Nitration: Addition of the nitro group to the benzoyl ring.
Carbamothioylation: Incorporation of the carbamothioyl group.
Iodination: Introduction of the iodine atom into the benzoic acid ring.
Each step requires specific reaction conditions, such as the use of bromination reagents, nitrating agents, and iodination reagents under controlled temperatures and pressures .
Chemical Reactions Analysis
2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and halogen groups influence the reactivity and orientation of the reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate .
Scientific Research Applications
2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid involves its interaction with specific molecular targets. The nitro and halogen groups play a crucial role in its reactivity, allowing it to interact with enzymes and proteins. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid include:
2-Bromo-5-nitrobenzoic acid: Lacks the carbamothioyl and iodine groups, making it less reactive in certain chemical reactions.
2-Iodo-5-nitrobenzoic acid: Similar structure but lacks the bromine and carbamothioyl groups.
2-Bromo-5-chlorobenzoic acid: Contains a chlorine atom instead of an iodine atom, leading to different reactivity and applications
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H9BrIN3O5S |
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Molecular Weight |
550.1 g/mol |
IUPAC Name |
2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid |
InChI |
InChI=1S/C15H9BrIN3O5S/c16-11-3-2-8(20(24)25)6-9(11)13(21)19-15(26)18-12-4-1-7(17)5-10(12)14(22)23/h1-6H,(H,22,23)(H2,18,19,21,26) |
InChI Key |
SMWXJZAIGTWBEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O)Br |
Origin of Product |
United States |
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